molecular formula C9H13N3O5 B559686 2'-Amino-2'-deoxyuridine CAS No. 26889-39-4

2'-Amino-2'-deoxyuridine

Cat. No.: B559686
CAS No.: 26889-39-4
M. Wt: 243.22 g/mol
InChI Key: LLIPTMWIZVIUSX-XVFCMESISA-N
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Description

2’-Amino-2’-deoxyuridine is a modified nucleoside with the molecular formula C9H13N3O5. It is structurally similar to uridine but has an amino group replacing the hydroxyl group at the 2’ position of the ribose ring. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.

Scientific Research Applications

2’-Amino-2’-deoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

2’-Amino-2’-deoxyuridine acts as an antiviral agent by inhibiting viral replication . It is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .

Future Directions

The use of 2’-Amino-2’-deoxyuridine and its analogues in chemotherapy and other medical applications is a promising area of research . The levels of some metabolites such as 2′-deoxyuridine did not get affected when exposed at long intervals to continuous irradiation . This emphasizes the role of polyamine metabolism toward impacting the efficiency of DNA damage and repair that shows a progressive decline with age .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2’-deoxyuridine typically involves the following steps:

    Starting Material: The synthesis begins with uridine.

    Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl groups to prevent unwanted reactions.

    Introduction of Amino Group: The protected uridine is then subjected to a reaction with ammonia or an amine source to introduce the amino group at the 2’ position.

    Deprotection: The protecting groups are removed to yield 2’-Amino-2’-deoxyuridine.

Industrial Production Methods

In industrial settings, the production of 2’-Amino-2’-deoxyuridine may involve enzymatic methods using nucleoside phosphorylases or 2’-deoxyribosyltransferases. These enzymes facilitate the transfer of the amino group to the 2’ position of uridine, resulting in a more efficient and environmentally friendly synthesis process .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxyuridine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form imines or oximes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, oximes, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Amino-2’-deoxycytidine
  • 2’-Amino-2’-deoxythymidine
  • 2’-Azido-2’-deoxyuridine

Uniqueness

2’-Amino-2’-deoxyuridine is unique due to its specific modification at the 2’ position, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a higher affinity for certain enzymes and can be more efficiently incorporated into nucleic acids, making it particularly valuable in therapeutic and diagnostic applications .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIPTMWIZVIUSX-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424315
Record name 2'-Amino-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26889-39-4
Record name 2'-Amino-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2'-amino-2'-deoxyuridine?

A1: The molecular formula of this compound is C9H13N3O5, and its molecular weight is 243.22 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including UV spectroscopy, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR). [, ]

Q3: How is this compound utilized in oligonucleotide synthesis?

A3: this compound serves as a valuable building block in oligonucleotide synthesis. It is commonly incorporated into oligonucleotides via its corresponding phosphoramidite derivative, allowing for automated solid-phase synthesis. [, , , , , ]

Q4: Can this compound be used to introduce modifications into oligonucleotides?

A4: Yes, the 2'-amino group of dU serves as a site for post-synthetic modifications. Researchers have successfully utilized this feature to introduce various functional groups, such as fluorescent tags like dansyl chloride [] and imidazole for potential RNA hydrolysis. [] This versatility makes dU a powerful tool for creating modified oligonucleotides with tailored properties.

Q5: How does the incorporation of this compound affect the stability of DNA duplexes?

A5: Studies have shown that substituting deoxythymidine with this compound in DNA oligonucleotides generally leads to a decrease in the melting temperature (Tm) of the resulting DNA duplexes. This suggests a destabilization effect on duplex formation when dU is present. []

Q6: How does the presence of a 2'-amino group impact the enzymatic incorporation of dUTP into RNA transcripts compared to its 2'-fluoro counterpart?

A6: Research indicates that T7 RNA polymerase incorporates this compound 5'-triphosphate (dUTP) more efficiently than 2'-fluoro-2'-deoxyuridine 5'-triphosphate. This suggests the 2'-amino group is more favored by the enzyme during RNA synthesis. Additionally, using dUTP results in the production of cleaner, full-length RNA transcripts compared to its 2'-fluoro analog. []

Q7: Can this compound be used to study DNA-protein interactions?

A7: Yes, this compound can be used to create DNA probes for studying interactions with proteins. For instance, incorporating dU allows for the attachment of affinity labels like β-diketone groups, which can covalently bind to proteins interacting with the DNA. [, ] This approach aids in identifying and characterizing DNA-binding proteins.

Q8: Are there examples of this compound being used to develop potential therapeutic molecules?

A8: Yes, research has explored using this compound to develop potential therapeutics. One example is the creation of 2'-aminopyrimidine RNA inhibitors targeting basic fibroblast growth factor (bFGF), a protein involved in angiogenesis. These modified RNA molecules, incorporating dU, showed high affinity for bFGF and significant resistance to serum nucleases. []

Q9: How is computational chemistry used in research related to this compound?

A9: Computational chemistry plays a crucial role in understanding the properties and behavior of dU-containing molecules. Molecular modeling studies are used to investigate how dU influences DNA duplex stability and to visualize potential interactions within DNA-drug complexes. []

Q10: Have structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A10: While specific SAR data for dU is limited in the provided research, modifications at the 2'-amino position are being explored. For example, attaching terpyridine ligands to the N2' atom of dU allows for reversible modulation of DNA duplex stability via transition metal complexation. [] This approach highlights the potential for modifying dU to fine-tune its interactions with DNA and other biomolecules.

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